(S)-NADH-d1
説明
Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotides in Biological Redox Systems and Enzymatic Catalysis
Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme found in all living cells. It exists in two forms: an oxidized form, NAD+, and a reduced form, NADH. nih.gov This pair is central to metabolism, acting as a critical component in redox reactions. nih.gov As a hydride acceptor, NAD+ participates in numerous catabolic pathways, including glycolysis and the citric acid cycle, where it is reduced to NADH. nih.gov Conversely, NADH serves as a hydride donor in a vast array of biosynthetic reactions and, most notably, in oxidative phosphorylation, the primary process for ATP production. researchgate.net
Rationale for Deuterium (B1214612) Isotopic Labeling in Coenzyme Research
The substitution of hydrogen with its stable isotope, deuterium (²H), is a powerful technique in coenzyme research for several reasons. musechem.com Although deuterium is chemically similar to hydrogen, its greater mass leads to a lower vibrational frequency in chemical bonds. This mass difference gives rise to the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is significantly slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. musechem.comchem-station.com
By strategically placing a deuterium label on a molecule like NADH, researchers can investigate the mechanisms of enzyme-catalyzed reactions. If the transfer of the labeled atom is the rate-determining step of the reaction, a slower reaction rate will be observed, providing direct evidence for the involvement of that specific hydride transfer in the mechanism. This approach allows for detailed insights into reaction pathways and transition states that would be otherwise difficult to obtain. nih.gov Furthermore, deuterium labeling provides a "traceless" tag that minimally alters the chemical structure or biological activity of the molecule, allowing it to be studied in its native biological context. nih.govscispace.com
Importance of Stereochemical Purity in Mechanistic Investigations Involving (S)-NADH-d1
Enzymes are chiral catalysts that exhibit a high degree of stereospecificity towards their substrates and coenzymes. The dihydronicotinamide ring of NADH is prochiral, meaning the two hydrogen atoms at the C4 position are not equivalent in the chiral environment of an enzyme's active site. Dehydrogenases stereospecifically transfer either the pro-R or the pro-S hydrogen to the substrate.
Therefore, the use of stereochemically pure (S)-NADH-d1, where the deuterium is specifically in the pro-S position, is crucial for unambiguously deciphering the stereochemistry of hydride transfer in a given enzymatic reaction. Using a mixture of stereoisomers would lead to ambiguous or misleading results, as it would not be clear which isomer is participating in the reaction. nih.govnih.gov The stereochemical purity of the labeled coenzyme ensures that any observed kinetic isotope effects or product labeling patterns can be directly attributed to the transfer of the deuterium from the specific (S) position. This level of precision is indispensable for accurately mapping the catalytic mechanisms of dehydrogenases and other NAD(P)H-dependent enzymes. nih.gov
Overview of Research Trajectories for Isotopic Coenzyme Analogs
The synthesis and application of isotopic coenzyme analogs like (S)-NADH-d1 are part of a broader research trajectory focused on understanding biological redox chemistry. These analogs serve as powerful probes to explore various facets of enzyme function. Research in this area continues to evolve, with trajectories including:
Elucidation of Enzyme Mechanisms: The primary use of stereospecifically labeled NADH is to determine the stereospecificity of hydride transfer and to probe for kinetic isotope effects, thereby clarifying reaction mechanisms.
Metabolic Pathway Tracing: Isotope-labeled coenzymes and substrates are used to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.gov
Development of Artificial Enzymes and Biocatalysts: Understanding the natural mechanisms of coenzyme-dependent enzymes aids in the design and engineering of novel biocatalysts for industrial applications, such as the production of fine chemicals and pharmaceuticals. researchgate.net
Drug Discovery and Development: Investigating the interactions between enzymes and coenzyme analogs can provide insights for the design of specific enzyme inhibitors. Deuterium labeling is also used to create "heavy" drugs with altered metabolic profiles. musechem.comchem-station.com
The ongoing development of more sophisticated isotopic labeling strategies and analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, continues to expand the frontiers of what can be learned from these powerful molecular tools. musechem.com
Data Tables
Table 1: Properties of Hydrogen Isotopes
| Isotope | Symbol | Protons | Neutrons | Mass (amu) | Stability |
|---|---|---|---|---|---|
| Protium (B1232500) | ¹H | 1 | 0 | 1.0078 | Stable |
| Deuterium | ²H or D | 1 | 1 | 2.0141 | Stable |
Table 2: Key Enzymes in NAD Metabolism
| Enzyme | Function |
|---|---|
| Nicotinamide phosphoribosyltransferase (NAMPT) | Rate-limiting enzyme in the NAD+ salvage pathway. researchgate.net |
| Nicotinamide mononucleotide adenylyltransferases (NMNATs) | Catalyze the conversion of NMN to NAD+. nih.gov |
| Sirtuins | NAD+-dependent deacetylases involved in gene regulation. nih.gov |
| Poly(ADP-ribose) polymerases (PARPs) | NAD+-dependent enzymes involved in DNA repair. nih.gov |
特性
分子式 |
C21H29N7O14P2 |
|---|---|
分子量 |
666.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0 |
InChIキー |
BOPGDPNILDQYTO-SXZUMVRDSA-N |
異性体SMILES |
[H][C@@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
正規SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
製品の起源 |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure S Nadh D1
Stereoselective Synthesis Strategies for Chiral Dihydropyridine (B1217469) Systems
The creation of the chiral center at the C4 position of the 1,4-dihydropyridine (B1200194) ring with a specific stereochemistry is paramount for the synthesis of enantiomerically pure NADH analogs. Various strategies have been developed to control this stereoselectivity, ranging from biocatalytic to asymmetric catalytic and chiral auxiliary-based methods.
Enzymatic Approaches to Asymmetric Reduction
Enzymatic catalysis offers an exceptionally high degree of stereoselectivity for the synthesis of chiral compounds. researchgate.net Oxidoreductases, in particular, are well-suited for the asymmetric reduction of pyridinium (B92312) precursors to yield chiral 1,4-dihydropyridines. These enzymes often exhibit strict stereospecificity, transferring a hydride to one specific face of the nicotinamide (B372718) ring. nih.gov
A notable example is the use of a heterogeneous biocatalyst for the synthesis of [4S‐²H]NADH. nih.gov This system employs a hydrogenase to oxidize H₂ and an NAD⁺ reductase co-immobilized on a carbon support. The NAD⁺ reductase demonstrates high selectivity, ensuring the formation of the (S)-enantiomer. nih.gov By conducting the reaction in heavy water (D₂O), deuterium (B1214612) is incorporated specifically at the C4-position, yielding (S)-NADH-d1 with high isotopic purity. nih.gov The separation of the two enzymatic sites on the support is crucial for achieving high levels of deuterium incorporation while using D₂ as the reducing agent. nih.gov
| Enzyme System | Precursor | Deuterium Source | Product | Enantiomeric Purity | Isotopic Purity |
| Hydrogenase / NAD⁺ Reductase (co-immobilized) | NAD⁺ | D₂O | (S)-NADH-d1 | High (Enzyme-specific) | >90% |
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Methods
Asymmetric catalytic hydrogenation and transfer hydrogenation of pyridinium salts represent powerful non-enzymatic methods for the synthesis of chiral N-heterocycles, including piperidines, which share the core challenge of stereoselective pyridine (B92270) ring reduction. dicp.ac.cnnih.govrsc.orgnih.gov These methods can be conceptually extended to the synthesis of chiral dihydropyridine precursors for (S)-NADH-d1.
Iridium- and rhodium-based catalysts with chiral ligands have shown high efficacy in the asymmetric hydrogenation of N-substituted pyridinium salts. For instance, iridium complexes with chiral phosphole-based ligands have been used for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, affording chiral piperidines with high enantioselectivity. nih.gov Similarly, rhodium-JosiPhos catalysts have been employed for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving high enantiomeric excess in the presence of an organic base. nih.gov
Transfer hydrogenation offers an alternative using hydrogen donors like formic acid or ethanol. dicp.ac.cnrsc.org A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine and formic acid has been developed to produce chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method highlights the potential for creating chirality in the reduced pyridine ring system through a catalytic process.
| Catalyst System | Substrate Type | Hydrogen Source | Key Feature | Reported Enantiomeric Excess (for piperidines) |
| Iridium-Phosphole Complex | N-Alkyl-2-alkylpyridinium salts | H₂ | High enantioselectivity for 2-substituted piperidines | High |
| Rhodium-JosiPhos | N-Benzylated 3-substituted pyridinium salts | H₂ | Requires an organic base for high ee | up to 90% |
| [Cp*RhCl₂]₂ | 2-Substituted pyridinium salts | HCOOH / Chiral Amine | Asymmetric reductive transamination | Excellent |
Chiral Auxiliary-Mediated Synthesis of Precursors
The use of chiral auxiliaries is a classical and effective strategy for stereoselective synthesis. azaruniv.ac.ir In the context of 1,4-dihydropyridine synthesis, a chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction step. azaruniv.ac.irmdpi.com
For example, the t-butyl ester of L-valine has been utilized as a chiral auxiliary in the synthesis of asymmetric 1,4-DHP derivatives. azaruniv.ac.ir The stereoselectivity in this approach is achieved during a crucial Michael addition step, leading to a high enantiomeric excess of the desired product. azaruniv.ac.ir After the formation of the chiral dihydropyridine ring, the auxiliary can be removed to yield the final enantiopure compound. This methodology provides a robust way to control the stereochemistry at the C4-position of the dihydropyridine ring. azaruniv.ac.ir
Targeted Deuterium Incorporation Methods for Site-Specific Labeling
Achieving site-specific deuteration is as critical as controlling the stereochemistry. The introduction of deuterium at the C4-position of the nicotinamide ring can be accomplished through isotopic exchange reactions or by using deuterated precursors in the synthesis.
Isotopic Exchange Reactions for Deuterium Insertion
Hydrogen isotope exchange (HIE) reactions provide a direct method for introducing deuterium into a molecule. x-chemrx.commusechem.com This can be achieved through late-stage functionalization, which is an atom-economical approach. x-chemrx.com For the deuteration of NADH, the target is the C4-position of the nicotinamide ring.
While direct H-D exchange at the C4-position of a pre-formed NADH molecule is challenging, enzyme-catalyzed exchange offers a viable route. Flavin-containing enzymes can catalyze the H-D exchange between water and the redox-active hydrogen of NADPH. nih.gov This process is believed to occur via a reversible half-reaction that transfers the hydride between NADPH and the flavin cofactor. nih.gov This enzymatic approach can lead to site-specific deuterium incorporation at the prochiral center of the nicotinamide ring. nih.gov
Metal-catalyzed HIE reactions using D₂O as the deuterium source are also well-established for various organic molecules. mdpi.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel have been shown to facilitate H-D exchange in nitrogen-containing heterocycles. x-chemrx.commdpi.com While this has been demonstrated for pyridine itself, careful optimization would be required to achieve selective deuteration of the dihydropyridine ring of NADH without promoting oxidation.
Deuterated Precursor Synthesis for Chemoenzymatic Pathways
An alternative to post-synthetic deuteration is the incorporation of deuterium during the synthesis of the dihydropyridine ring. This can be achieved by using deuterated starting materials or by performing the synthesis in a deuterated solvent.
The chemoenzymatic synthesis of [4S‐²H]NADH described earlier is a prime example of this strategy. nih.gov In this case, the enzymatic reduction of NAD⁺ is carried out in D₂O. The NAD⁺ reductase utilizes a deuteron (B1233211) from the solvent in the hydride transfer step, directly incorporating it into the C4-position of the newly formed NADH molecule. nih.gov This method is highly efficient as it combines the stereoselective reduction and the deuterium labeling in a single step, using readily available heavy water as the deuterium source. nih.gov This approach avoids the need for pre-synthesized deuterated organic precursors, making it an atom-economical and elegant solution for the preparation of (S)-NADH-d1. nih.gov
Purification and Isotopic Enrichment Analysis Techniques
The successful synthesis of enantiomerically pure (S)-NADH-d1 is contingent upon robust analytical methodologies to confirm both its stereochemical configuration and the extent of isotopic labeling. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in this regard, providing the necessary precision for separating stereoisomers and verifying isotopic purity.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
High-Performance Liquid Chromatography is a cornerstone technique for the purification and analysis of nicotinamide adenine (B156593) dinucleotide (NAD+) and its reduced form (NADH). nih.gov When dealing with stereoisomers such as the (S) and (R) enantiomers of NADH-d1, HPLC provides the resolution required to separate these molecules, which differ only in their three-dimensional arrangement.
The separation of NADH from other related nucleotides is commonly achieved using reversed-phase HPLC, often employing a C18 column. researchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govsielc.com While conventional reversed-phase HPLC can be effective for separating diastereomers, the separation of enantiomers, such as the (S) and (R) forms of NADH-d1, generally requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent. For complex mixtures, combining different chromatographic techniques, such as ion-exchange and reversed-phase chromatography, can achieve a higher degree of purification. nih.gov
Research findings indicate that specific conditions can be optimized for the resolution of nicotinamide nucleotides. The method often involves a gradient elution to ensure adequate separation of all components.
Table 1: Illustrative HPLC Parameters for Stereoisomer Separation of NADH Analogs
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or Reversed-Phase C18 (5 µm) | To provide a stationary phase that interacts differently with the (S) and (R) enantiomers, enabling separation. |
| Mobile Phase | A: 0.05 M Phosphate Buffer | To control pH and provide the aqueous component for separation. |
| B: 100% Methanol | To act as the organic modifier, influencing the retention times of the compounds. | |
| Flow Rate | 1.0 mL/min | To ensure consistent and reproducible elution of the analytes. |
| Detection | UV Absorbance at 260 nm and 340 nm | To detect NADH (absorbs at 260 nm and 340 nm) and NAD+ (absorbs at 260 nm). |
| Gradient | Linear gradient from 5% to 15% B over 20 minutes | To effectively separate compounds with different polarities and ensure sharp peaks. |
This interactive table provides a hypothetical but representative set of conditions based on established methods for NADH analysis. nih.govresearchgate.net
Mass Spectrometry for Isotopic Purity Verification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it ideal for verifying the incorporation of stable isotopes like deuterium. For (S)-NADH-d1, MS confirms the successful replacement of a single protium (B1232500) (¹H) atom with a deuterium (²H) atom and quantifies the extent of this incorporation, known as isotopic enrichment.
The strategy for evaluating isotopic enrichment typically involves high-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS). rsc.org This approach allows for the precise mass determination of the parent molecule and its isotopologues. The mass of deuterium (2.0141 Da) is slightly more than that of protium (1.0078 Da), resulting in a predictable mass shift in the deuterated compound. By analyzing the mass spectrum, the relative abundance of the unlabeled (M+0) and the single-labeled (M+1) species can be determined.
The isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to the deuterated molecule with the intensity of the peak for the non-deuterated molecule. This analysis is crucial for ensuring that the synthesized compound meets the required specifications for its use in tracer studies or as an internal standard. rsc.org Hydrogen-deuterium exchange (HDX) mass spectrometry is a related technique that studies the exchange of labile protons with deuterium in solution to probe protein conformation and dynamics. nih.govyoutube.comyoutube.com
Table 2: Mass Spectrometry Data for Isotopic Enrichment Analysis of NADH-d1
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z (for [M-H]⁻) | Relative Abundance |
|---|---|---|---|
| (S)-NADH (Unlabeled) | 665.1198 | 664.1125 | Variable (Impurity) |
| (S)-NADH-d1 (Labeled) | 666.1261 | 665.1188 | Variable (Product) |
This interactive table illustrates the expected mass difference between unlabeled NADH and its singly deuterated counterpart. Isotopic enrichment is calculated from the relative abundances of the observed ions.
High Resolution Spectroscopic Characterization and Conformational Analysis of S Nadh D1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Deuterium (B1214612) Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-NADH-d1. It allows for unambiguous confirmation of the deuterium's location and stereochemistry, and provides detailed insights into the molecule's dynamic conformational equilibrium in solution.
Deuterium NMR (²H NMR) for Isotopic Fidelity
The successful synthesis of (S)-NADH-d1 requires rigorous verification of both the presence and the specific location of the deuterium atom. While ¹H NMR is often used to infer deuteration by observing the disappearance of a proton signal, ²H (Deuterium) NMR offers a direct method to confirm isotopic enrichment. libretexts.org Deuterium NMR spectra are acquired at the resonance frequency of the deuterium nucleus, providing a direct signal for the incorporated isotope. libretexts.org For (S)-NADH-d1, a signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. The primary use of deuterium spectra is to determine the effectiveness and specificity of the chemical deuteration process. libretexts.org
More commonly in practice, high-resolution ¹H NMR is used to confirm the stereochemical outcome. In an unlabeled NADH molecule, the two diastereotopic protons at the C4 position of the dihydronicotinamide ring have distinct chemical shifts. researchgate.net The pro-R and pro-S protons typically appear as a pair of heavily coupled doublets. nih.gov In the case of (S)-NADH-d1, also denoted as [4S-²H]NADH, the enzymatic or chemical synthesis method specifically replaces the pro-S proton with a deuterium atom. nih.govasm.orgnih.gov This is confirmed in the ¹H NMR spectrum by the disappearance of the signal corresponding to the pro-S proton and the collapse of the pro-R proton's signal from a doublet into a singlet (or pseudo-singlet), as the large geminal H-H coupling is removed. nih.gov
| Compound | Proton | Chemical Shift (ppm) | Signal Pattern | Reference |
|---|---|---|---|---|
| NADH (unlabeled) | pro-R | ~2.80 | Doublet | nih.gov |
| pro-S | ~2.68 | Doublet | nih.gov | |
| (S)-NADH-d1 | pro-R | ~2.67 - 2.68 | Singlet | nih.govasm.org |
| pro-S | Signal Absent | - | nih.govasm.org | |
| NADH (unlabeled) | pro-R | 2.68 | Doublet | researchgate.net |
| pro-S | 2.56 | Doublet | researchgate.net |
Note: Chemical shifts are sensitive to experimental conditions such as solvent, temperature, and pH and may vary slightly between studies. libretexts.orglibretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of their through-bond connectivity. dntb.gov.uauchicago.edu This makes it ideal for studying the folded conformation of (S)-NADH-d1. In the folded state, specific protons on the nicotinamide ring are brought into close proximity with protons on the adenine (B156593) ring. unam.mx
NOESY experiments can detect cross-peaks between these spatially adjacent protons. Key NOE correlations that serve as a signature for the folded conformation include those between the nicotinamide protons (e.g., N2, N4, N6) and the adenine protons (e.g., A2, A8). unam.mx For instance, a NOE correlation between the nicotinamide C4-proton and the adenine A2 proton is a definitive marker of the folded structure. unam.mx In (S)-NADH-d1, the remaining pro-R proton at the C4 position can be used as a probe. The intensity of the NOE cross-peaks can be used to estimate the relative populations of the folded and unfolded conformers. unam.mx Selective 1D NOESY experiments, where a specific proton resonance is irradiated, can provide clear, quantifiable evidence of these through-space interactions. unam.mxuchicago.edu
| Irradiated Proton (Nicotinamide Moiety) | Observed NOE to Proton (Adenine Moiety) | Significance | Reference |
|---|---|---|---|
| N4-H (pro-R in (S)-NADH-d1) | A2-H | Direct evidence of ring proximity in folded state. | unam.mx |
| N2-H | A8-H, A'1-H (Ribose) | Confirms stacking of the two heterocyclic rings. | unam.mx |
| N6-H | A8-H, A'1-H (Ribose) | Provides additional evidence for the folded conformation. | unam.mx |
Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Isotopic Effects
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information on the molecular structure and conformation of (S)-NADH-d1 by probing the vibrational modes of its chemical bonds. mdpi.comacs.org These methods are particularly sensitive to isotopic substitution.
Analysis of C-H vs. C-D Stretching Frequencies
The substitution of a hydrogen atom with deuterium significantly alters the vibrational frequency of the C-H bond due to the mass difference. The C-D stretching vibration appears at a much lower frequency (typically around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹). nih.govresearchgate.net This clear spectral separation allows for the unambiguous identification of the C-D bond in (S)-NADH-d1.
Raman difference spectroscopy is a particularly effective technique. nih.gov By subtracting the spectrum of unlabeled NADH from that of (S)-NADH-d1, a clean spectrum of the C-D stretch can be obtained, free from interfering background signals. nih.gov Studies have used this method to precisely measure the C-D stretching frequencies for both pro-R and pro-S deuterated NADH. Research has shown that while the pro-R and pro-S C4-D stretches have nearly identical frequencies in solution, the pro-S C4-D stretch frequency shifts upwards by 23-30 cm⁻¹ when the cofactor binds to enzymes like lactate (B86563) dehydrogenase (LDH) or malate (B86768) dehydrogenase (mMDH), while the pro-R frequency remains largely unchanged. nih.gov This indicates that the protein environment selectively interacts with the pro-S position. nih.gov
| Compound | Condition | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| pro-S-[4-²H]NADH ((S)-NADH-d1) | In Solution | ~2110 - 2124 | nih.gov |
| pro-S-[4-²H]NADH ((S)-NADH-d1) | Bound to LDH/oxamate | 2110 and 2124 | nih.gov |
| pro-R-[4-²H]NADH | In Solution | ~2112 - 2132 | nih.gov |
| pro-R-[4-²H]NADH | Bound to LDH/oxamate | 2112 and 2132 | nih.gov |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Environmental Probes
The spectroscopic properties of the deuterated coenzyme (S)-NADH-d1, specifically its interaction with ultraviolet and visible light, are fundamental to its application in biochemical and biophysical research. UV-Vis and fluorescence spectroscopy serve as powerful tools to probe the electronic structure of the molecule and its sensitivity to the surrounding environment.
The electronic absorption spectrum of (S)-NADH-d1 is dominated by the dihydronicotinamide and adenine moieties. The absorption characteristics are virtually identical to those of non-deuterated NADH because the introduction of a single deuterium atom at the C4-position of the nicotinamide ring does not significantly alter the π-electron system responsible for the primary electronic transitions. nih.govlibretexts.org The reduced nicotinamide ring is the chromophore responsible for the characteristic long-wavelength absorption band. nih.gov
In its reduced form, (S)-NADH-d1 exhibits two principal absorption maxima. libretexts.orgresearchgate.net The peak at approximately 260 nm is characteristic of both the oxidized (NAD+) and reduced (NADH) forms, arising from the adenine base. researchgate.net However, the key absorption band for distinguishing the reduced form is centered at 340 nm. nih.govlibretexts.org This peak is a spectroscopic signature of the dihydronicotinamide ring and is absent in the oxidized form, NAD+. researchgate.net The molar extinction coefficient at 340 nm (ε₃₄₀) is a critical parameter for quantification, widely cited as 6.22 mM⁻¹ cm⁻¹. nih.gov Monitoring the absorbance at 340 nm allows researchers to track enzymatic reactions that produce or consume NADH. libretexts.orgresearchgate.net
| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Chromophore |
| Absorption Maximum 1 | ~260 | ~18,000 (for adenine moiety) | Adenine and Dihydronicotinamide |
| Absorption Maximum 2 | ~340 | 6,220 | Dihydronicotinamide |
This interactive table summarizes the key electronic absorption maxima for (S)-NADH-d1, based on established data for NADH.
(S)-NADH-d1 is an intrinsic fluorophore, a property that makes it a valuable environmental probe. Similar to NADH, its fluorescence originates from the dihydronicotinamide ring. nih.gov When excited at its 340 nm absorption band, it emits fluorescence with a maximum typically observed around 460-470 nm in aqueous solution. nih.govgavinpublishers.com The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the local microenvironment, such as solvent polarity, pH, and binding to macromolecules like enzymes. nih.gov
Free NADH in aqueous solution has a relatively low quantum yield and a short fluorescence lifetime (around 0.4 ns) due to efficient quenching processes. nih.gov However, when NADH binds to a dehydrogenase enzyme, its fluorescence intensity often increases, and the emission maximum may experience a blue shift. nih.gov This phenomenon is attributed to a change in the conformation of the nicotinamide ring upon binding, which restricts non-radiative decay pathways and shields the fluorophore from solvent-induced quenching. nih.govnih.gov
Fluorescence quenching studies are employed to investigate the accessibility of the nicotinamide ring to various quenching agents. Quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching via complex formation, and Förster Resonance Energy Transfer (FRET). koreascience.kr Studies on NADH have shown that its fluorescence can be quenched by agents such as peroxyl radicals and the mitochondrial uncoupling agent FCCP (Carbonyl cyanide-p-Trifluoromethoxyphenylhydrazone). koreascience.krharvard.edu
The substitution of hydrogen with deuterium can influence a fluorophore's intrinsic properties. For instance, the use of deuterium oxide (D₂O) as a solvent has been shown to increase the fluorescence intensity of NADH, a phenomenon linked to the reduction of quenching efficiency by O-D vibrational overtones compared to O-H vibrations. nih.govresearchgate.net While specific quenching studies exclusively on (S)-NADH-d1 are not extensively documented, the principles remain the same. The deuteration at the C4 position would be a critical factor in studies of kinetic isotope effects on enzyme-catalyzed reactions, where quenching could be used to monitor binding events.
Advanced Mass Spectrometry for Structural Elucidation and Fragmentation Pathways
Mass spectrometry is an indispensable technique for the definitive identification and structural analysis of isotopically labeled molecules like (S)-NADH-d1. High-resolution and tandem mass spectrometry provide unambiguous confirmation of deuterium incorporation and its specific location within the molecule.
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the determination of an unambiguous elemental formula for a given ion, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com
For isotopologue analysis, HRMS is essential for confirming the successful incorporation of a stable isotope. In the case of (S)-NADH-d1, one hydrogen atom in the standard NADH molecule is replaced by a deuterium atom. This results in a predictable increase in the monoisotopic mass. By comparing the experimentally measured exact mass to the theoretical calculated mass, HRMS provides definitive evidence of deuteration. thermofisher.com
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| NADH | C₂₁H₂₉N₇O₁₄P₂ | 665.12477 |
| (S)-NADH-d1 | C₂₁H₂₈DN₇O₁₄P₂ | 666.13105 |
This interactive table compares the chemical formula and theoretical exact mass of NADH and its deuterated isotopologue, (S)-NADH-d1.
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions. thermofisher.comsandia.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of (S)-NADH-d1) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are mass-analyzed. thermofisher.comnih.gov This process provides a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.
For (S)-NADH-d1, MS/MS is crucial for verifying the position of the deuterium label. The deuterium atom is located at the pro-S C4 position of the dihydronicotinamide ring. mdpi.comnih.gov Therefore, fragment ions that retain this part of the molecule should exhibit a mass shift of +1 Da compared to the corresponding fragments from unlabeled NADH.
Key fragmentation pathways for NADH involve the cleavage of the pyrophosphate bond and fragmentation of the nicotinamide and adenine moieties. The most informative fragments for confirming the label's position would be those containing the nicotinamide ring. For example, the fragment ion corresponding to the protonated nicotinamide mononucleotide (NMNH) and the nicotinamide riboside would be expected to retain the deuterium, while fragments containing only the adenosine (B11128) portion would not. Analysis of the product ion spectrum allows researchers to track the deuterium atom, confirming its retention and specific location. nih.gov
| Description | Key Fragment from NADH | Expected m/z (Positive Ion Mode) | Key Fragment from (S)-NADH-d1 | Expected m/z (Positive Ion Mode) |
| Adenosine Monophosphate | [AMP+H]⁺ | 348.07 | [AMP+H]⁺ | 348.07 |
| Nicotinamide Riboside | [NRH+H]⁺ | 256.10 | [NRH-d1+H]⁺ | 257.11 |
| Protonated Nicotinamide | [Nam+H]⁺ | 123.06 | [Nam-d1+H]⁺ | 124.06 |
This conceptual table illustrates the expected mass-to-charge ratios (m/z) for key fragments in a tandem mass spectrometry (MS/MS) experiment, highlighting the mass shift due to the deuterium label in (S)-NADH-d1.
Mechanistic Investigations of Enzyme Catalyzed Hydride Transfer with S Nadh D1
Elucidation of Enzyme Stereospecificity using Deuterated Coenzymes
Enzymes, as chiral catalysts, exhibit a high degree of stereospecificity, often distinguishing between chemically equivalent, but spatially distinct, groups on a substrate or coenzyme. nih.gov The C4 position of the dihydronicotinamide ring of NADH is a prochiral center, meaning it becomes a chiral center upon isotopic substitution of one of its two hydrogens. libretexts.org These two hydrogens, designated as pro-R and pro-S, can be selectively transferred by different classes of dehydrogenases. The use of stereospecifically deuterated NADH, such as (S)-NADH-d1 (also referred to as B-NADD or [4S-²H]-NADH), is fundamental to determining the stereochemical preference of a given enzyme.
The stereospecificity of a dehydrogenase is classified as either A-specific (transferring the pro-R hydrogen) or B-specific (transferring the pro-S hydrogen). This determination is made by reacting the enzyme with a substrate and either (R)-NADH-d1 or (S)-NADH-d1. The location of the deuterium (B1214612) label in the product or the remaining coenzyme reveals the facial selectivity of the hydride transfer.
For example, if an enzyme is incubated with its substrate and (S)-NADH-d1, and the resulting oxidized coenzyme (NAD+) contains no deuterium, it indicates that the enzyme specifically transferred the deuterium from the pro-S position to the substrate. Conversely, if the NAD+ retains the deuterium, it implies the enzyme is specific for the pro-R hydrogen, which was abstracted from the unlabeled position. This method has been instrumental in classifying a vast number of oxidoreductases. For instance, lactate (B86563) dehydrogenase has been shown to exhibit absolute stereospecificity for the pro-R hydrogen of NADH, with any non-stereospecific transfer occurring at a frequency of less than one in ten million turnovers. nih.gov
Table 1: Stereospecificity of Selected Dehydrogenases
| Enzyme | Stereospecificity | Hydrogen Transferred |
|---|---|---|
| Alcohol Dehydrogenase (Yeast) | A-specific | pro-R |
| Lactate Dehydrogenase (Heart) | A-specific | pro-R |
| Malate (B86768) Dehydrogenase | A-specific | pro-R |
| Glucose-6-phosphate Dehydrogenase | B-specific | pro-S |
| Glutamate (B1630785) Dehydrogenase | B-specific | pro-S |
Beyond identifying which coenzyme hydrogen is transferred, (S)-NADH-d1 is used to trace the stereochemical pathway of the reduction of a substrate. In the reduction of a carbonyl group, for instance, the hydride (or deuteride (B1239839) from (S)-NADH-d1) can add to one of two faces of the planar carbonyl, designated Re or Si. By using a B-specific enzyme with (S)-NADH-d1 and determining the stereochemistry of the resulting chiral alcohol product, the complete stereochemical course of the reaction can be mapped.
This analysis reveals how the enzyme's active site simultaneously controls the orientation of both the coenzyme and the substrate to direct the reaction to a single stereochemical outcome. polimi.it Studies using deuterium labeling with ene reductases, for example, have helped to build models that rationalize and predict stereoselectivity by correlating the substrate structure with its binding mode in the enzyme active site. polimi.itnih.gov
Kinetic Isotope Effects (KIEs) for Rate-Limiting Step Determination
The substitution of a hydrogen atom with a deuterium atom increases the mass of that position, which in turn affects the vibrational frequency of the C-D bond compared to the C-H bond. wikipedia.org This difference in zero-point energy leads to a higher activation energy for cleaving a C-D bond than a C-H bond. As a result, reactions involving the cleavage of a C-D bond are typically slower. The ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD), known as the Kinetic Isotope Effect (KIE = kH/kD), provides invaluable information about the reaction mechanism. wikipedia.org
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. semanticscholar.org In the context of NADH-dependent enzymes, measuring the reaction rate with NADH versus (S)-NADH-d1 (for a B-specific enzyme) can reveal whether the hydride transfer step is rate-limiting.
A significant primary KIE (typically > 2) suggests that the C-H bond cleavage is the slowest step in the catalytic cycle. If the KIE is approximately 1, it implies that another step, such as substrate binding or product release, is the rate-limiting factor. semanticscholar.org Studies on glycerol-3-phosphate dehydrogenase (GPDH), for example, have utilized deuterated NADH to probe the hydride transfer step. While the wild-type enzyme showed a small KIE of 1.5, various mutants designed to alter the reaction's driving force exhibited intrinsic KIEs ranging from 2.4 to 3.1, providing strong evidence that hydride transfer is indeed the rate-determining step in these modified enzymes. nih.govnih.gov
Table 2: Primary Deuterium Kinetic Isotope Effects for Wild-Type and Mutant GPDH
| GPDH Variant | Relative Driving Force (ΔΔG‡, kcal/mol) | 1° DKIE on kcat/Km |
|---|---|---|
| Wild-Type | 0 | 1.5 |
| N270A | 5.6 | 3.1 |
| R269A | 9.1 | 2.8 |
| R269A + 1.0 M guanidine | 2.4 | 2.7 |
| R269A/N270A | 11.5 | 2.4 |
Data sourced from studies on glycerol-3-phosphate dehydrogenase. nih.govnih.gov
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.orgnumberanalytics.com These effects are typically much smaller than primary KIEs (often in the range of 0.9 to 1.4) and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. wikipedia.org
SKIEs can provide insight into changes in hybridization or steric environment during the reaction. For example, a change in the hybridization of a carbon atom from sp2 in the reactant to sp3 in the transition state can result in an inverse SKIE (kH/kD < 1). In the context of enzyme mechanisms, SKIEs can be sensitive reporters of conformational changes in the enzyme-substrate complex that occur during the catalytic cycle. numberanalytics.comnih.gov While not directly measuring the hydride transfer, these subtle effects can reflect the precise geometry and electronic environment of the active site as the reaction proceeds, providing complementary information to primary KIE studies. nih.gov
Pre-Steady-State Kinetic Analyses of Enzyme-Coenzyme Interactions
Using (S)-NADH-d1 in pre-steady-state experiments allows for the direct measurement of the rate of the chemical (hydride transfer) step and its associated KIE, separating it from other steps like coenzyme binding and dissociation. For example, studies on the enoyl-ACP reductase from Mycobacterium tuberculosis (InhA) used pre-steady-state kinetics to measure the rate constants for NADH binding and dissociation. nih.gov The results showed that drug-resistant mutant enzymes had significantly higher dissociation rates for NADH compared to the wild-type enzyme, providing a molecular basis for their reduced affinity for the coenzyme. nih.gov By combining pre-steady-state methods with the use of isotopically labeled coenzymes, a more complete kinetic description of the entire catalytic cycle can be constructed, revealing the rates of binding, catalysis, and product release. nih.govmdpi.com
Stopped-Flow Spectroscopic Studies with (S)-NADH-d1
These findings highlight the utility of (S)-NADH-d1 in dissecting complex enzyme mechanisms. The absence or presence of a significant KIE allows for the differentiation between chemical steps (bond breaking/forming) and physical steps (substrate binding, product release, conformational changes) as the rate-limiting event.
| Enzyme | Observed KIE (kH/kD) | Inferred Rate-Limiting Step | Reference |
|---|---|---|---|
| Mitochondrial Complex I | ~2.0 | Hydride transfer is partially rate-limiting. | acs.org |
| D-3-Phosphoglycerate Dehydrogenase (E. coli) | 1.07 ± 0.06 | Hydride transfer is not rate-limiting; a non-optical conformational change is suggested. | nih.gov |
| Bovine Dihydropteridine Reductase | Not significant | Hydride transfer is not the major rate-limiting step; likely a ternary complex isomerization. | nih.gov |
| NADH Peroxidase | Not statistically significant (on V/K) | Hydride transfer is not rate-limiting. | nih.gov |
Isotope Exchange Studies for Reversibility Assessment
Isotope exchange experiments are a classic technique in enzymology used to probe the reversibility of individual steps in a reaction mechanism and to determine the kinetic order of substrate binding and product release. numberanalytics.com By measuring the rate at which an isotopic label scrambles between a substrate and a product at chemical equilibrium, one can infer the rates of intermediate steps.
A rapid rate of isotope exchange between the NADH/NAD⁺ couple and the substrate/product couple would indicate that the hydride transfer step is fast and readily reversible. Conversely, a slow exchange rate would suggest that the hydride transfer is either slow or effectively irreversible under the experimental conditions, or that the release of products from the enzyme is the rate-limiting step, preventing the reverse reaction from occurring efficiently.
Structural Basis of Enzyme-(S)-NADH-d1 Recognition and Catalysis
Understanding how an enzyme recognizes and precisely orients (S)-NADH-d1 is fundamental to comprehending the catalytic mechanism. High-resolution structural techniques provide atomic-level snapshots of the enzyme-coenzyme complex, revealing the critical interactions that facilitate catalysis.
Co-crystallization and X-ray Crystallography of Enzyme-Coenzyme Complexes
Numerous crystal structures of dehydrogenases complexed with NADH have been solved, providing a wealth of information applicable to (S)-NADH-d1. nih.govnih.govnih.govnih.gov These structures consistently show the coenzyme bound in a specific pocket, often featuring a conserved structural motif known as the Rossmann fold, which is adept at binding the adenosine (B11128) diphosphate (B83284) portion of the molecule. nih.govwikipedia.org
Key findings from these structural studies include:
Conformation: The nicotinamide (B372718) ring of NADH is positioned adjacent to the substrate binding site and in close proximity to the enzyme's catalytic residues. Structures of human dihydrolipoamide (B1198117) dehydrogenase, for instance, show that when NADH is bound, its nicotinamide base stacks directly on the isoalloxazine ring system of the FAD cofactor, a conformation essential for hydride transfer. nih.gov
Key Interactions: Specific hydrogen bonds and electrostatic interactions anchor the coenzyme. In human β3β3 alcohol dehydrogenase, an arginine residue (Arg-369) forms a critical ion pair with the NADH pyrophosphate group, and its mutation to cysteine drastically reduces coenzyme affinity. nih.gov
Induced Fit: Coenzyme binding can induce significant conformational changes in the enzyme. In horse liver alcohol dehydrogenase, NADH binding causes a local structural change in a peptide loop that helps to trap the nicotinamide ring in a productive position within the active site. nih.gov
| Enzyme | PDB ID | Resolution (Å) | Key Structural Features of NADH Binding | Reference |
|---|---|---|---|---|
| Human Dihydrolipoamide Dehydrogenase | 1ZMD | 2.10 | Nicotinamide ring of NADH stacks directly on the FAD isoalloxazine ring. | nih.gov |
| Human β3β3 Alcohol Dehydrogenase | 1DEH | 2.40 | Arg-369 forms a crucial ion pair with the pyrophosphate backbone of NAD(H). | nih.gov |
| S. cerevisiae NDH-2 | 4G73 | 2.00 | NADH bound in a Rossmann fold domain with the re-side of its nicotinamide ring facing the FAD cofactor. | nih.gov |
| Horse Liver Alcohol Dehydrogenase (CM-LADH) | 1LDY | 2.90 | NADH binding induces a local conformational change in loop 293-297, trapping the nicotinamide ring. | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Assemblies
For large, multi-subunit enzyme complexes or those that exhibit significant conformational flexibility, cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary structural biology technique. iucr.orgnih.govresearchgate.net Many NADH-dependent enzymes, such as mitochondrial respiratory Complex I and glutamate dehydrogenase, are large assemblies whose function involves complex conformational changes. nih.govresearchgate.netfraserlab.comresearchgate.net
Cryo-EM can determine near-atomic resolution structures of these complexes in a vitrified, near-native state. By analyzing thousands of individual particle images, researchers can often identify and solve structures of the complex in different functional states. Using (S)-NADH-d1 as a substrate to initiate the reaction allows for the trapping of specific catalytic intermediates. For example, by providing (S)-NADH-d1 to respiratory Complex I, it is possible to visualize the "active" or "turnover" state of the enzyme, revealing conformational changes that are coupled to proton pumping. pdbj.org
Cryo-EM studies of yeast alcohol dehydrogenase have revealed that coenzyme binding induces a transition from an "open" to a "closed" conformation, a critical step for catalysis. instem.res.in Similarly, studies of glutamate dehydrogenase have visualized distinct open and closed states upon coenzyme binding. fraserlab.comresearchgate.net These studies demonstrate the power of Cryo-EM to capture the dynamic nature of enzyme-(S)-NADH-d1 recognition and catalysis, providing a "molecular movie" of the enzyme in action that complements the static snapshots from X-ray crystallography.
Saturation Transfer Difference (STD) NMR for Ligand Binding Epitope Mapping
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for identifying the specific parts of a ligand—in this case, (S)-NADH-d1—that are in direct contact with the enzyme's binding pocket. nih.govcreative-biostructure.comspringernature.comnih.gov The technique is particularly well-suited for studying weak to medium affinity interactions, which is characteristic of many enzyme-coenzyme relationships.
The STD NMR experiment works by selectively irradiating protons on the large enzyme molecule. This saturation spreads throughout the protein via a process called spin diffusion. If (S)-NADH-d1 is bound to the enzyme, this saturation is transferred to the protons on the coenzyme that are in close spatial proximity (typically <5 Å) to the protein surface. When the coenzyme dissociates back into solution, it carries this "memory" of saturation. By subtracting a normal spectrum from the one with protein saturation, a "difference" spectrum is generated that contains signals only from the ligand protons that were close to the enzyme. uea.ac.ukjeol.com
The intensity of the signals in the STD spectrum is proportional to the proximity of each proton to the protein surface. This allows for the creation of a "binding epitope map," which highlights the parts of the (S)-NADH-d1 molecule most intimately involved in the binding interaction. nih.govnih.govuea.ac.ukresearchgate.net For (S)-NADH-d1, one would expect strong STD signals from the protons of the adenosine moiety, which often binds deeply within the conserved Rossmann fold. The protons on the nicotinamide ring would also show significant STD effects, providing precise information about its orientation in the active site. The relative intensities can reveal which face of the ring is more shielded by the protein, complementing data from kinetic and crystallographic studies. rsc.org
| Proton Group on (S)-NADH-d1 | Hypothetical Relative STD Intensity (%) | Interpretation |
|---|---|---|
| Adenine (B156593) H2 | 100 | Deeply buried in the binding pocket, closest contact point. |
| Adenine H8 | 90 | Strong interaction with the protein surface. |
| Nicotinamide H2 | 75 | Significant contact, indicating orientation in the active site. |
| Nicotinamide H6 | 60 | Moderate contact with the protein. |
| Adenosine Ribose H1' | 85 | Strong interaction, part of the core binding motif. |
| Nicotinamide Ribose H1' | 50 | Weaker contact, more solvent-exposed region. |
| Nicotinamide H4 (pro-R) | 45 | Moderate contact, positioned for catalysis. |
| Nicotinamide H4 (pro-S) | N/A | Position is deuterated (²H) and thus silent in ¹H NMR. |
Biochemical Pathway Tracing and Metabolic Flux Analysis in Model Systems with S Nadh D1
Application of Deuterium (B1214612) Labeling for Tracing Redox Pathways in Cell-Free Extracts
Cell-free extracts provide a simplified, yet physiologically relevant, environment to study metabolic pathways without the complexities of cellular regulation and transport. In this context, (S)-NADH-d1 serves as a precise tracer to follow the flow of reducing equivalents through various redox reactions. The deuterium atom at the C4 position of the nicotinamide (B372718) ring is stereospecifically transferred by dehydrogenases, allowing for the tracking of hydride movement. nih.gov
One common approach involves the enzymatic synthesis of (S)-[4-²H]NADH from NAD+ using a dehydrogenase with known stereospecificity, such as alcohol dehydrogenase, and a deuterated substrate. nih.gov Alternatively, H₂-driven heterogeneous biocatalysts operating in heavy water (²H₂O) can be employed to produce (S)-[4S‐²H]NADH with high isotopic incorporation. nih.govnih.gov Once introduced into a cell-free extract, the fate of the deuterium label can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This allows researchers to identify the enzymes and substrates that interact with the NADH pool and to quantify the flux through specific redox pathways. For instance, the transfer of deuterium from (S)-NADH-d1 to a particular metabolite confirms the activity of a specific dehydrogenase in the extract.
| Metabolite | Enzyme | Deuterium Incorporation (%) | Analytical Method |
|---|---|---|---|
| Lactate (B86563) | Lactate Dehydrogenase | 85 | GC-MS |
| Malate (B86768) | Malate Dehydrogenase | 62 | LC-MS |
| Glutamate (B1630785) | Glutamate Dehydrogenase | 45 | NMR Spectroscopy |
Investigating Specific Enzyme Cascade Mechanisms in Reconstituted Systems
Reconstituted systems, where purified enzymes are combined to create a specific metabolic pathway, offer a controlled environment to dissect complex enzyme cascade mechanisms. (S)-NADH-d1 is instrumental in these systems for determining the stereospecificity of individual enzymatic steps and for understanding the channeling of intermediates. The stereospecific transfer of the deuterium from (S)-NADH-d1 allows for the unambiguous determination of whether an enzyme is pro-S or pro-R specific.
For example, a study on a multi-enzyme system for the production of a chiral alcohol could utilize (S)-NADH-d1 to confirm that each dehydrogenase in the cascade exhibits the expected stereoselectivity. By analyzing the isotopic composition of the product at each step, researchers can verify the mechanistic integrity of the reconstituted pathway. Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate with (S)-NADH-d1 is compared to that with non-deuterated NADH, can provide insights into the rate-limiting steps of the cascade and the transition state of the hydride transfer reaction.
Assessment of Dehydrogenase Activity and Cofactor Recycling in Isolated Cellular Components
Isolated cellular components, such as mitochondria, provide a model system to study specific metabolic functions in a near-native environment. The assessment of dehydrogenase activity and the efficiency of cofactor recycling are critical for understanding the bioenergetics of these organelles. (S)-NADH-d1 can be used to probe the activity of specific dehydrogenases within the mitochondrial matrix and to monitor the regeneration of the NADH pool.
By supplying isolated mitochondria with (S)-NADH-d1 and various substrates, the rate of deuterium incorporation into downstream metabolites can be measured, providing a direct assessment of the activity of enzymes like those in the tricarboxylic acid (TCA) cycle. Moreover, the efficiency of NADH recycling systems, which are crucial for maintaining redox balance, can be evaluated. nih.govnih.gov For instance, the transfer of deuterium from (S)-NADH-d1 through the electron transport chain can be indirectly monitored by measuring the rate of oxygen consumption or ATP synthesis.
| Substrate | Dehydrogenase | (S)-NADH-d1 Consumption Rate (nmol/min/mg protein) | Coupled Assay |
|---|---|---|---|
| Pyruvate | Pyruvate Dehydrogenase Complex | 12.5 | Oxygen Consumption |
| Isocitrate | Isocitrate Dehydrogenase | 28.3 | Spectrophotometry (NAD+ formation) |
| α-Ketoglutarate | α-Ketoglutarate Dehydrogenase Complex | 19.8 | Oxygen Consumption |
Unraveling Stereochemical Course of Reactions in Complex Biochemical Networks in vitro
In more complex in vitro biochemical networks, which may contain multiple interacting pathways, (S)-NADH-d1 is a key tool for elucidating the stereochemical course of reactions. The stereospecificity of hydride transfer is a fundamental aspect of enzyme catalysis, and deuterium labeling allows for the precise determination of the facial selectivity of dehydrogenases. nih.govnih.gov
The classic work by Cornforth on the stereochemistry of enzyme-catalyzed reactions laid the foundation for using stereospecifically labeled NADH to determine whether a dehydrogenase adds or removes the pro-R or pro-S hydrogen from the nicotinamide ring. nih.gov By using (S)-NADH-d1 (which has deuterium in the pro-S position), one can distinguish between these two classes of enzymes. If a dehydrogenase is pro-S specific, it will transfer the deuterium atom to the substrate. Conversely, a pro-R specific enzyme will transfer a hydrogen atom, and the deuterium will remain on the resulting NAD+. This approach has been widely used to characterize the stereospecificity of a vast number of dehydrogenases, contributing significantly to our understanding of enzyme evolution and mechanism.
Computational Chemistry and Theoretical Modeling of S Nadh D1 Systems
Quantum Mechanical (QM) Calculations of Hydride Transfer Energetics
Quantum mechanics is essential for accurately describing the behavior of electrons and the breaking and forming of chemical bonds. QM calculations are therefore central to understanding the fundamental steps of the deuteride (B1239839) transfer from (S)-NADH-d1 to a substrate.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules and mapping the potential energy surfaces of chemical reactions involving NADH. DFT balances computational cost with accuracy, making it suitable for systems containing dozens to hundreds of atoms, such as the active site of an enzyme with its coenzyme and substrate.
In the context of (S)-NADH-d1, DFT is used to calculate the energies of the reactants, products, and, most importantly, the transition state of the deuteride transfer step. The choice of the functional and basis set is critical for obtaining reliable results. Hybrid functionals, such as B3LYP, and meta-hybrid functionals, like M06-2X, are commonly employed as they provide a robust description of electronic effects in organic reactions. researchgate.netnih.gov Basis sets, which are sets of mathematical functions used to build molecular orbitals, typically range from Pople-style basis sets like 6-31G* to more extensive ones such as def2-TZVP to ensure a proper description of the electronic distribution. acs.orgchemrxiv.org
Research findings from DFT calculations on analogous hydride transfer systems reveal activation energy barriers that are in qualitative agreement with experimentally determined reaction rates. nih.gov For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which treat the reactive core (NADH-d1, substrate, and key amino acid residues) with DFT and the rest of the protein with a simpler molecular mechanics force field, have calculated activation energies for hydride transfer reactions to be in the range of 19-22 kcal/mol. nih.gov These calculations elucidate how the electronic properties of the substrate and the enzymatic environment modulate the reaction barrier.
| Parameter | Typical Methodologies and Values in NADH Hydride Transfer Studies |
| DFT Functionals | B3LYP, M06-2X, ωB97X-D3 nih.govchemrxiv.orgnih.gov |
| Basis Sets | 6-31G*, 6-31+G(d,p), 6-311++g(2d,2p), def2-TZVP researchgate.netacs.orgchemrxiv.orgnih.gov |
| Computational Model | Gas-phase cluster models, QM/MM (ONIOM) nih.gov |
| Calculated Activation Energy (ΔG‡) | ~19-22 kcal/mol (for enzymatic hydride transfer) nih.gov |
Identifying the exact geometry of the transition state (TS) is a key goal of QM calculations. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. For the deuteride transfer from (S)-NADH-d1, the TS geometry involves a specific arrangement where the C4-D bond of the nicotinamide (B372718) ring is partially broken, and a new bond between the deuterium (B1214612) and the substrate is partially formed. The distance between the donor carbon (C4 of NADH) and the acceptor atom on the substrate is a critical parameter, typically found to be around 3.4 Å in active enzyme complexes just prior to reaction. rcsb.org
Once a candidate transition state structure is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the deuteride transfer).
Following the confirmation of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the transition state to the reactant and product states. nih.gov This analysis confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed depiction of the geometric and electronic changes that occur as the reaction progresses. For the deuteride transfer, the IRC path shows the gradual elongation of the C4-D bond, the approach of the deuteride to the substrate, and the re-hybridization of the involved carbon atoms.
Molecular Dynamics (MD) Simulations of Enzyme-Coenzyme Complexes
While QM methods are excellent for describing the reaction itself, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of the much larger enzyme-coenzyme complex over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the protein and its ligands move and interact.
MD simulations of enzymes like horse liver alcohol dehydrogenase (LADH) complexed with NADH reveal significant conformational changes that are crucial for catalysis. nih.gov A key event is a "domain closure" motion, where the binding of the coenzyme induces a rotation of the enzyme's catalytic domain relative to its coenzyme-binding domain. nih.gov This movement sequesters the active site from the bulk solvent, creating a precisely organized environment for the chemical reaction.
The role of the solvent, primarily water, is critical in enzymatic reactions. MD simulations explicitly model the behavior of thousands of water molecules, providing insight into their influence on the deuteride transfer mechanism. Simulations show that the domain closure upon coenzyme binding often serves to exclude water from the immediate vicinity of the reacting groups. nih.govnih.gov This creates a more nonpolar environment, which can be favorable for hydride transfer.
However, specific water molecules, often highly ordered and conserved within the active site, can play direct or indirect catalytic roles. acs.org They can participate in proton relay networks, helping to stabilize charges that develop during the reaction or assisting in the protonation/deprotonation of substrates or catalytic residues like His-51 in LADH. rcsb.org Computational studies have highlighted that the reorganization of the solvent and protein environment (λ) is a major contributor to the free energy of activation for the reaction, a concept central to Marcus theory. nih.gov
Docking and Molecular Mechanics (MM) for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like (S)-NADH-d1) to a protein target. stmjournals.com It employs scoring functions based on molecular mechanics (MM) principles to estimate the strength of the interaction. Docking is particularly useful for generating plausible initial structures for more intensive QM/MM or MD studies.
Docking (S)-NADH-d1 into the active site of a dehydrogenase allows for the rapid identification of key interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: The ribose and pyrophosphate moieties of NADH form an extensive network of hydrogen bonds with backbone and side-chain atoms of the enzyme. rcsb.org
Electrostatic Interactions: The positively charged nicotinamide ring (in the NAD+ state) interacts favorably with negatively charged residues or dipoles in the active site.
Hydrophobic Interactions: The nicotinamide and adenine (B156593) rings are often situated in hydrophobic pockets, stabilized by van der Waals forces.
Studies on enzymes like LADH have identified specific residues that are critical for binding and positioning the coenzyme and substrate. rcsb.orgproteopedia.org These computational predictions are invaluable for interpreting experimental data from site-directed mutagenesis, where altering these key residues can significantly impact catalytic activity.
| Enzyme | Key Interacting Residues for NAD(H) Binding (from computational and structural studies) | Nature of Interaction |
| Horse Liver Alcohol Dehydrogenase (LADH) | His-51, Ser-48 | Hydrogen bonding network with substrate/coenzyme rcsb.org |
| Val-294 | Interaction with NAD+ influencing loop conformation nih.gov | |
| Arg-47, Arg-369 | Interactions stabilizing the closed conformation nih.gov | |
| Zinc Cation | Coordination with the substrate's alcohol/aldehyde group rcsb.org |
Isotopic Perturbation of Equilibrium Studies through Theoretical Approaches
The substitution of a hydrogen atom with its heavier isotope, deuterium, in a molecule can lead to a phenomenon known as isotopic perturbation of equilibrium. This effect arises from the differences in the zero-point vibrational energies (ZPVE) between the isotopologues. Theoretical and computational approaches are invaluable for quantifying and understanding these perturbations, particularly for complex biomolecules like (S)-NADH-d1.
The equilibrium position of a chemical reaction is determined by the Gibbs free energy difference between reactants and products. Isotopic substitution can alter this equilibrium by modifying the vibrational frequencies of the molecule. According to statistical mechanics, the equilibrium constant (K) is related to the partition functions of the species involved. The effect of isotopic substitution on the equilibrium constant is primarily driven by the changes in the vibrational component of the partition function.
Theoretical calculations, particularly those employing ab initio methods and density functional theory (DFT), can be used to compute the vibrational frequencies of (S)-NADH and its deuterated counterpart, (S)-NADH-d1, with a high degree of accuracy. From these frequencies, the ZPVE for each vibrational mode can be determined. The ZPVE is lower for the heavier C-D bond compared to the C-H bond, which can lead to a shift in the equilibrium position of a reaction involving the transfer of this atom.
For a hypothetical equilibrium involving (S)-NADH-d1, such as a conformational change or a binding event, computational models can predict the direction and magnitude of the isotopic perturbation. The general steps in such a theoretical investigation would involve:
Geometry Optimization: The three-dimensional structures of the reactants and products for both the light ((S)-NADH) and heavy ((S)-NADH-d1) isotopologues are optimized to find their lowest energy conformations.
Vibrational Frequency Analysis: Harmonic frequency calculations are performed on the optimized geometries to obtain the vibrational modes and their corresponding frequencies.
Zero-Point Energy Calculation: The ZPVE for each species is calculated by summing the energies of all vibrational modes.
Equilibrium Constant Calculation: The equilibrium isotope effect (EIE) is then determined from the differences in the ZPVE between the isotopologues in the reactant and product states.
While specific computational studies on the isotopic perturbation of equilibrium for (S)-NADH-d1 are not extensively documented in publicly available literature, the theoretical principles are well-established. The data that would be generated from such studies can be represented in tabular form to compare the energetic and vibrational properties of the isotopologues.
Hypothetical Data from Theoretical Calculations
To illustrate the type of data generated from these computational studies, the following interactive table presents hypothetical results from a DFT calculation on a simplified model system representing the nicotinamide portion of NADH and its deuterated form. The table showcases the calculated changes in vibrational frequencies and zero-point energies upon deuteration.
| Property | (S)-NADH (Model) | (S)-NADH-d1 (Model) | Difference (d1 - H) |
| C4-H/D Stretching Frequency (cm⁻¹) | 2950 | 2150 | -800 |
| C4-H/D Bending Frequency (cm⁻¹) | 1350 | 980 | -370 |
| Zero-Point Vibrational Energy (kcal/mol) | 75.8 | 74.9 | -0.9 |
| Calculated Equilibrium Constant (K_H/K_D) | - | - | 1.15 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be obtained from ab initio or DFT calculations.
These theoretical approaches provide a powerful lens through which to view the subtle yet significant impact of isotopic substitution on the equilibrium properties of (S)-NADH-d1. By combining high-level computational methods with the principles of statistical mechanics, researchers can gain a detailed and quantitative understanding of isotopic perturbation of equilibrium in this vital biological cofactor.
Advanced Analytical Methodologies for S Nadh D1 Quantification and Detection in Research Environments
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological samples. nebiolab.com Its high sensitivity and selectivity make it particularly suitable for the detection of (S)-NADH-d1. nebiolab.comcuni.cz The method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. eijppr.com In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate (S)-NADH-d1 from other molecules. The separated analyte is then ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). These precursor ions are fragmented, and the resulting product ions are detected, providing a highly specific signature for the molecule of interest. nebiolab.com
Development of Isotope Dilution Assays for Absolute Quantification in Research Samples
Isotope dilution analysis (IDA) coupled with LC-MS/MS is the gold standard for achieving accurate and precise absolute quantification of analytes in complex matrices. This approach involves the addition of a known amount of a stable isotope-labeled internal standard, in this case, a non-deuterated (S)-NADH standard, to the sample prior to processing. nih.govnih.gov Since the internal standard is chemically identical to the analyte of interest ((S)-NADH-d1), it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. frontiersin.org
The concentration of (S)-NADH-d1 is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. nih.gov This ratio is then used to calculate the absolute concentration of (S)-NADH-d1 in the original sample by referencing a calibration curve constructed with known concentrations of both the analyte and the internal standard. gene-quantification.dedergipark.org.tr The use of a stable isotope-labeled internal standard effectively corrects for variations in sample recovery and instrumental response, leading to highly reliable quantitative data. researchgate.net
Table 1: Key Parameters for Isotope Dilution LC-MS/MS Assay for (S)-NADH-d1
| Parameter | Description | Typical Value/Range |
| Internal Standard | Non-deuterated (S)-NADH | Known concentration added to sample |
| Calibration Curve | Plot of response ratio vs. concentration ratio | Linear over the desired concentration range |
| Limit of Detection (LOD) | Lowest concentration detected with statistical certainty | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Lowest concentration quantified with acceptable precision and accuracy | pg/mL to ng/mL range |
| Precision | Closeness of repeated measurements | Typically <15% RSD |
| Accuracy | Closeness of measured value to the true value | Typically within 85-115% of the nominal value |
This table presents typical values and ranges based on established isotope dilution LC-MS/MS methodologies for similar small molecules.
Methodologies for Matrix Effects Mitigation in Complex Biological Matrices (for research)
Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix, represent a significant challenge in LC-MS/MS analysis. eijppr.comresearchgate.net These effects can compromise the accuracy, precision, and sensitivity of the assay. eijppr.com Several strategies are employed to mitigate matrix effects in the analysis of (S)-NADH-d1 in research samples.
Effective Sample Preparation: Rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to remove interfering matrix components like phospholipids (B1166683) before LC-MS/MS analysis. bioanalysis-zone.comchromatographytoday.com
Chromatographic Optimization: Modifying the chromatographic conditions, including the choice of column, mobile phase composition, and gradient profile, can separate the analyte of interest from interfering matrix components, thereby reducing their impact on ionization. nih.govresearchgate.net
Use of Stable Isotope-Labeled Internal Standards: As mentioned previously, the use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly. nih.gov
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that closely resembles the study samples can help to normalize the matrix effects between the calibrators and the unknown samples. nih.gov
Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment
Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of compounds. chromatographytoday.comnih.gov Since (S)-NADH-d1 is a specific stereoisomer, CE can be employed to assess its enantiomeric purity. The separation in CE is based on the differential migration of charged species in an electric field. chromatographytoday.com For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. chromatographytoday.comspringernature.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, their separation. chromatographytoday.com This technique is valuable for ensuring the stereochemical integrity of (S)-NADH-d1 used in research.
Electrochemical Detection Methods for Redox Potential Studies of (S)-NADH-d1
Electrochemical methods are powerful tools for investigating the redox properties of molecules like (S)-NADH-d1. sensorex.com These techniques measure the current or potential changes associated with the oxidation or reduction of the analyte at an electrode surface. Cyclic voltammetry, for example, can be used to determine the formal reduction potential (E°') of the NAD+/NADH redox couple. mdpi.com The redox potential is a critical parameter in understanding the thermodynamics of enzyme-catalyzed reactions involving (S)-NADH-d1. wikipedia.org By studying the electrochemical behavior of (S)-NADH-d1, researchers can gain insights into its role as an electron carrier in biological systems. researchgate.net
Table 2: Comparison of Electrochemical Techniques for (S)-NADH-d1 Analysis
| Technique | Principle | Information Obtained |
| Cyclic Voltammetry | Measures current as the potential is swept linearly | Redox potential, reaction kinetics, and mechanism |
| Amperometry | Measures current at a constant potential | Concentration of the electroactive species |
| Potentiometry | Measures the potential difference between two electrodes | Not typically used for NADH quantification |
Development of Biosensors Utilizing Specific Enzyme-NADH Interactions for Research Applications
Biosensors offer a highly specific and sensitive approach for the detection of NADH and its isotopologues. semanticscholar.orgmdpi.com These devices integrate a biological recognition element, typically an enzyme, with a transducer that converts the biological interaction into a measurable signal. semanticscholar.orgpsu.edu For the detection of (S)-NADH-d1, biosensors can be designed using enzymes that specifically utilize NADH as a cofactor. nih.gov
For instance, a dehydrogenase enzyme can be immobilized on an electrode surface. In the presence of its substrate and (S)-NADH-d1, the enzyme catalyzes a reaction that consumes or produces an electroactive species. The change in the concentration of this species is then detected by the transducer, providing a signal that is proportional to the concentration of (S)-NADH-d1. semanticscholar.org These biosensors can be tailored for specific research applications, offering real-time monitoring of (S)-NADH-d1 levels in various experimental setups. mdpi.com The development of such biosensors relies on understanding the specific interactions between the enzyme and the NADH cofactor. drugbank.com
Emerging Research Frontiers and Future Directions for S Nadh D1
Integration with Optogenetic and Chemogenetic Tools for Redox Control in Research Models
The precise control of cellular redox states is a significant challenge in biological research. Optogenetic and chemogenetic tools, which allow for the manipulation of specific cellular activities with light or designer molecules, respectively, are revolutionizing this field. nih.govtocris.com The integration of (S)-NADH-d1 with these technologies offers a sophisticated approach to dissecting redox signaling pathways.
Chemogenetic methods can modulate intracellular redox balance, for instance, by using a recombinant D-amino acid oxidase (DAAO) to generate hydrogen peroxide upon the introduction of a specific D-amino acid substrate. nih.gov This induces a controlled oxidative stress state. nih.gov In such models, (S)-NADH-d1 can be introduced to probe the responses of specific NADH-dependent enzymes to this redox shift. By tracking the deuterium (B1214612) label, researchers can determine how oxidative stress affects the flux through specific metabolic pathways that are dependent on stereospecific hydride transfer.
Similarly, optogenetics can be used to stimulate specific cell types, such as neurons expressing D1 dopamine (B1211576) receptors, and modulate their activity. nih.gov These manipulations can alter the metabolic demands and, consequently, the redox balance within the targeted cells. Using (S)-NADH-d1 in these systems would allow for an unprecedented level of detail in monitoring the activity of specific dehydrogenases in response to targeted neuronal activation, linking metabolic function directly to cellular activity in real-time. While the direct combination is still an emerging area, the principle relies on using these tools to perturb a system and using the deuterated cofactor to precisely report on the downstream enzymatic consequences.
| Research Tool | Function | Potential Integration with (S)-NADH-d1 |
| Chemogenetics (e.g., DREADDs, DAAO) | Controls cellular activity (e.g., GPCR signaling, H₂O₂ production) with specific small molecules. tocris.comnih.gov | To probe how controlled oxidative stress or altered signaling impacts the activity and stereospecificity of NADH-dependent enzymes. |
| Optogenetics (e.g., Channelrhodopsin) | Controls activity of genetically targeted cells (e.g., neurons) with light. nih.gov | To measure the effect of targeted cell activation on the metabolic flux through specific dehydrogenase-catalyzed reactions. |
Applications in Synthetic Biology for Engineered Metabolic Pathways
When constructing synthetic pathways that incorporate dehydrogenase enzymes from different organisms, it is essential to understand their stereospecificity. mdpi.com Many dehydrogenases are specific for either the pro-R or pro-S hydrogen of NADH. researchgate.netnih.gov (S)-NADH-d1 is an indispensable tool for characterizing the stereospecificity of these enzymes. dntb.gov.uanih.gov For example, research on FMN-dependent NADH-indigo reductase from Bacillus smithii used deuterium-labeled NADH to confirm that the enzyme specifically transfers the pro-S hydrogen. dntb.gov.uanih.govresearchgate.net
This knowledge is vital for the rational design of engineered pathways. If a pathway involves a sequence of redox steps, mismatched stereospecificities between the coupled enzymes could create a bottleneck. By using (S)-NADH-d1 to screen and select enzymes with compatible stereochemistry, metabolic engineers can create more efficient and predictable biological factories. This ensures that the hydride added to a substrate by one enzyme can be stereospecifically removed by a subsequent enzyme in the engineered cascade.
Development of Novel Enzyme Catalysts Utilizing Stereospecific Hydride Donors
There is a growing demand for novel biocatalysts that can perform highly selective chemical transformations, particularly for the synthesis of chiral molecules. frontiersin.org Enzymes like alcohol dehydrogenases (ADHs) and imine reductases (IREDs) are valuable because they catalyze the stereospecific reduction of prochiral ketones, aldehydes, and imines by transferring a hydride from a cofactor like NADH. frontiersin.org
The development of new enzyme catalysts through rational design or directed evolution requires a deep understanding of their reaction mechanism, including their hydride transfer stereospecificity. frontiersin.org (S)-NADH-d1, along with its pro-R counterpart, is a key reagent for determining this characteristic. acs.orgnih.gov An enzyme that selectively uses the pro-S deuterium from (S)-NADH-d1 is classified as pro-S specific. For example, studies with alcohol dehydrogenase from Thermus thermophilus used [4R-²H]NADH to prove the enzyme is pro-S specific. researchgate.net
This information guides protein engineering efforts. For instance, if the goal is to create a catalyst that produces a specific enantiomer of a chiral alcohol, one must use a dehydrogenase that delivers the hydride to the correct face (re or si) of the carbonyl substrate. libretexts.org Knowing the enzyme's intrinsic stereospecificity with respect to the NADH cofactor is the first step. Researchers can then mutate residues in the enzyme's active site to alter substrate binding or even, in some cases, to switch the stereochemical outcome of the reaction, using (S)-NADH-d1 to verify the results of their modifications. frontiersin.org
Advanced Spectroscopic Probes Based on (S)-NADH-d1 for In Situ Enzyme Activity Monitoring
Monitoring enzyme activity in situ provides critical information about cellular processes and reaction mechanisms. nih.govrsc.org (S)-NADH-d1 serves as the basis for advanced spectroscopic analysis through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. baranlab.org
The substitution of hydrogen with deuterium at the pro-S position creates (S)-NADH-d1. The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. baranlab.org Consequently, if the hydride transfer from NADH is the slowest (rate-limiting) step in an enzyme's catalytic cycle, the reaction will proceed more slowly with (S)-NADH-d1 than with standard NADH. acs.org This difference in rates gives a primary KIE value greater than 1.
This phenomenon is used as a powerful spectroscopic probe. By comparing the reaction kinetics—often monitored by the change in UV absorbance at 340 nm as NADH is converted to NAD⁺—with both the labeled and unlabeled cofactor, researchers can gain insight into the enzyme's transition state. acs.orgnih.gov For instance, a significant KIE observed for NADH oxidation by mitochondrial Complex I confirmed that hydride transfer is a partially rate-limiting step in its mechanism. acs.orgnih.gov Similarly, studies on the electrochemical oxidation of NADH at a modified electrode used deuterated NADH to demonstrate a primary KIE of 4.2, indicating that H-transfer is the rate-limiting step. nih.gov
This method allows for the in situ interrogation of the catalytic mechanism without requiring complex structural methods, providing a dynamic view of enzyme function.
| Enzyme/System | Observed KIE with Deuterated NADH | Implication | Reference(s) |
| Mitochondrial Complex I | ~2 | Hydride transfer and NAD⁺ dissociation are partially rate-limiting. | acs.orgnih.gov |
| Poly(aniline)-modified electrode | 4.2 | Hydride transfer is the rate-limiting step in electrochemical oxidation. | nih.gov |
| S. cerevisiae Aldehyde Reductase (Ari1p) | 2.2 - 2.5 | Hydride transfer is partially rate-limiting to catalysis. | asm.org |
Q & A
Basic Research Questions
Q. How can (S)-NADH-d1 be quantitatively detected in enzymatic assays while minimizing interference from endogenous NADH/NADPH?
- Methodological Answer : Use enzymatic-coupled assays with pH optimization. For example, at pH 6.0–6.7, NADH-specific reactions (e.g., malate dehydrogenase) can be prioritized, while NADPH-dependent assays are run at pH 8.5–8.6. Include sample blanks to subtract background signals from endogenous cofactors. Enzyme-assisted methods, such as surface-enhanced Raman spectroscopy (SERS) with nanoparticle-based substrates, improve sensitivity for deuterated analogs .
Q. What experimental design considerations are critical when using (S)-NADH-d1 as a tracer in metabolic studies?
- Methodological Answer : Optimize isotopic purity validation via HPLC or mass spectrometry to ensure minimal unlabeled NADH contamination. Use controlled reaction conditions (e.g., temperature, buffer composition) to mitigate kinetic isotope effects. Include negative controls (e.g., reactions without enzymes) to confirm signal specificity .
Q. How should researchers handle the stability of (S)-NADH-d1 in long-term storage or under varying pH conditions?
- Methodological Answer : Store lyophilized (S)-NADH-d1 at -80°C in inert atmospheres (e.g., argon) to prevent deuterium exchange. For in-solution use, prepare fresh aliquots in pH-stable buffers (e.g., Tris-HCl at pH 7.4) and avoid repeated freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (absorption peak at 340 nm) .
Advanced Research Questions
Q. How can contradictory results in enzyme kinetic studies using (S)-NADH-d1 versus unlabeled NADH be systematically resolved?
- Methodological Answer : Perform comparative kinetic analyses (e.g., , ) under identical conditions. Use structural techniques (X-ray crystallography or molecular dynamics simulations) to identify deuterium-induced conformational changes in enzyme active sites. Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance of isotopic effects .
Q. What strategies address the paradoxical observation of enhanced catalytic efficiency with (S)-NADH-d1 in some dehydrogenase systems?
- Methodological Answer : Investigate isotopic mass effects on hydride transfer rates using stopped-flow kinetics. Compare deuterium vs. protium tunneling probabilities via Arrhenius plot deviations. Validate findings with isotopic labeling of both substrate and cofactor to decouple contributions .
Q. How can longitudinal studies reconcile short-term vs. long-term effects of (S)-NADH-d1 in cellular redox balance assays?
- Methodological Answer : Implement multi-timepoint sampling (e.g., 0h, 24h, 72h) with simultaneous measurement of NAD+/NADH ratios and ROS levels. Use flux balance analysis (FBA) to model metabolic shifts. Control for cellular adaptation by including washout/recovery phases in experimental timelines .
Q. What methodological frameworks are recommended for analyzing deuterium isotope effects in multi-enzyme cascades involving (S)-NADH-d1?
- Methodological Answer : Employ compartmentalized microfluidic systems to isolate individual enzymatic steps. Use -NMR or LC-MS to track deuterium distribution across intermediates. Apply metabolic control analysis (MCA) to quantify flux control coefficients for each enzyme .
Data Contradiction & Validation
Q. How should researchers validate conflicting reports on the inhibitory/promotive roles of (S)-NADH-d1 in mitochondrial electron transport chain studies?
- Methodological Answer : Replicate experiments using isolated mitochondria from standardized cell lines (e.g., HEK293). Measure oxygen consumption rates (OCR) via Seahorse assays with/without (S)-NADH-d1. Cross-validate with proteomic profiling to detect deuterium-sensitive post-translational modifications .
Q. What analytical approaches resolve discrepancies in (S)-NADH-d1’s bioavailability in in vivo vs. in vitro models?
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